molecular formula C20H17FN4O3 B4989450 5-[4-(2-fluorobenzoyl)-1-piperazinyl]-8-nitroquinoline

5-[4-(2-fluorobenzoyl)-1-piperazinyl]-8-nitroquinoline

Cat. No. B4989450
M. Wt: 380.4 g/mol
InChI Key: SWGLCSKVQGGDNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[4-(2-fluorobenzoyl)-1-piperazinyl]-8-nitroquinoline, also known as GNF-2, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for studying various biological processes.

Scientific Research Applications

Oncotoxic Properties

The cytotoxic activity of compounds related to 5-[4-(2-fluorobenzoyl)-1-piperazinyl]-8-nitroquinoline, particularly those acting as serotonin transporter inhibitors and 5-HT1A receptor ligands, has been explored in cancer research. These compounds demonstrated significant cytotoxicity against certain cancer cells, such as prostate and neuroblastoma cells. For instance, the compound 6-nitro-2-(4-undecylpiperazin-1-yl)quinoline hydrochloride showed high activity against PC-3 prostate cancer cells, indicating a potential for these compounds in cancer treatment and prevention (Walory et al., 2018).

Antibacterial and Antimycobacterial Agents

Compounds similar to this compound have been synthesized for their antibacterial and antimycobacterial properties. These derivatives have shown moderateactivity against Gram-positive bacteria and some level of effectiveness against Gram-negative bacteria and Mycobacterium tuberculosis. The presence of nitro substitution in these compounds seems to enhance their antimicrobial activities, suggesting their potential for further exploration as antibacterial and antimycobacterial agents (Gurunani et al., 2022).

Synthesis and Structural Analysis

The synthesis and structural analysis of derivatives of this compound have been subjects of research. For example, a study demonstrated the synthesis of 1-substituted 3-nitroquinolin-4(1H)-ones from related 2-fluoro-α-nitroacetophenones, illustrating the versatility of these compounds and the potential for creating various derivatives with different properties. Such studies contribute to the understanding of the chemical properties and potential applications of these compounds in various fields of scientific research (Rádl & Chan, 1994).

Antimicrobial and Antioxidant Activities

Some studies have focused on the synthesis of novel derivatives, such as phosphoramidate derivatives of 5-nitroquinolin-8-ol, and their subsequent evaluation for antimicrobial and antioxidant activities. These studies contribute to the development of new compounds with potential applications in combating microbial pathogens and oxidative stress-related conditions (Reddy et al., 2015).

properties

IUPAC Name

(2-fluorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN4O3/c21-16-6-2-1-4-14(16)20(26)24-12-10-23(11-13-24)17-7-8-18(25(27)28)19-15(17)5-3-9-22-19/h1-9H,10-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWGLCSKVQGGDNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C3C=CC=NC3=C(C=C2)[N+](=O)[O-])C(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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